molecular formula C17H20FN3O2S B12238953 6-Fluoro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole

6-Fluoro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole

Cat. No.: B12238953
M. Wt: 349.4 g/mol
InChI Key: RGBLNDZRCMDXQL-UHFFFAOYSA-N
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Description

6-Fluoro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxazole core, which is known for its diverse biological activities, and is further functionalized with a fluorine atom and a thiomorpholine-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the preparation of the benzoxazole core, followed by the introduction of the fluorine atom and the thiomorpholine-piperidine moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Fluoro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as materials science and catalysis.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the thiomorpholine-piperidine moiety play crucial roles in its binding affinity and activity. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)-1,2-benzoxazole: This compound shares a similar benzoxazole core but lacks the thiomorpholine moiety.

    N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: These derivatives have different substituents on the piperidine ring, affecting their chemical properties and applications.

Uniqueness

6-Fluoro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20FN3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C17H20FN3O2S/c18-13-3-4-14-15(10-13)23-17(19-14)21-5-1-2-12(11-21)16(22)20-6-8-24-9-7-20/h3-4,10,12H,1-2,5-9,11H2

InChI Key

RGBLNDZRCMDXQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)F)C(=O)N4CCSCC4

Origin of Product

United States

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